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Compound of Interest

Compound Name: 2-chloro-N-cyclooctylacetamide

CAS No.: 379255-43-3

Cat. No.: B1351947

Get Quote

Introduction & Probe Profile
2-chloro-N-cyclooctylacetamide is a specialized electrophilic fragment used in Covalent

Fragment-Based Drug Discovery (FBDD). Unlike broad-spectrum alkylating agents (e.g.,

Iodoacetamide) which are used to cap all accessible cysteines, this probe combines a reactive

-chloroacetamide warhead with a bulky, lipophilic cyclooctyl "tail."

This unique structure allows it to function as a "Scout Fragment." It is designed to assess the

ligandability of cysteine residues located within or near hydrophobic pockets. If this probe

labels a protein, it indicates the presence of a cysteine that is not only nucleophilic but also

adjacent to a hydrophobic binding site capable of accommodating the cyclooctyl ring.

Chemical Profile

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1351947#bc-rfq
https://www.benchchem.com/product/b1351947/docs?utm_src=pdf-body#application-note-covalent-fragment-screening-using-2-chloro-n-cyclooctylacetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351947?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Description Function

Warhead -Chloroacetamide

Irreversible covalent

modification of Cysteine (Thiol)

via

reaction.

Tail Cyclooctyl Ring

Probes for

hydrophobic/lipophilic cryptic

pockets.

Reactivity Moderate

Less reactive than

iodoacetamide; requires

specific non-covalent affinity to

drive labeling at low

concentrations.

Detection LC-MS (Intact/Peptide)

Mass shift of +159.08 Da

(approx) upon conjugation

(loss of HCl).

Mechanism of Action
The labeling mechanism relies on a two-step recognition and reaction process.

Non-Covalent Association: The cyclooctyl ring associates with a hydrophobic pocket on the

target protein (

).

Covalent Bond Formation: The proximity effect increases the local concentration of the

electrophile near a cysteine, facilitating nucleophilic attack (

).
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Figure 1: The kinetic mechanism of covalent fragment labeling. Specificity is driven by the initial

non-covalent binding event.

Experimental Protocol: Intact Protein MS Screening
This protocol describes how to screen a purified protein target to determine if it can be liganded

by 2-chloro-N-cyclooctylacetamide.

Materials Required
Target Protein: Purified, >90% purity, in non-Tris buffer (PBS or HEPES preferred).

Probe Stock: 100 mM 2-chloro-N-cyclooctylacetamide in DMSO.

Quenching Reagent: 500 mM Dithiothreitol (DTT) or Mercaptoethanol.

LC-MS System: Q-TOF or Orbitrap capable of intact protein analysis.

Step-by-Step Methodology
Phase 1: Sample Preparation

Buffer Exchange: Ensure protein is in 50 mM HEPES (pH 7.5) and 100 mM NaCl.

Expert Insight: Avoid amine-containing buffers (Tris) at high pH (>8.0) as they can slowly

react with chloroacetamides, though less aggressively than NHS-esters. pH 7.5 is optimal

to maintain Cysteine nucleophilicity without promoting non-specific lysine modification.

Reduction (Optional but Recommended): If the target cysteine is involved in a disulfide bond,

treat with 1 mM TCEP for 10 mins. If targeting free cysteines, skip this.
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Incubation:

Dilute protein to 5 µM.

Add Probe to a final concentration of 50 µM (10x excess).

Control: Prepare a DMSO-only vehicle control.

Incubate at Room Temperature for 60 minutes.

Causality: A 10x excess ensures pseudo-first-order kinetics, allowing the reaction to be

driven by affinity.

Phase 2: Reaction Quenching
Quench: Add DTT to a final concentration of 10 mM. Incubate for 5 minutes.

Validation: This scavenges remaining electrophile, preventing artificial labeling during

ionization or sample handling.

Phase 3: LC-MS Analysis
Injection: Inject 1-2 µg of protein onto a C4 or C8 reverse-phase column.

Gradient: Run a standard desalting gradient (5% to 95% Acetonitrile + 0.1% Formic Acid)

over 10 minutes.

Deconvolution: Use software (e.g., BioPharma Finder, MassHunter) to deconvolute the

charge envelope.

Data Interpretation Table
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Observation Result Interpretation

Mass + 0 Da No Reaction

Cysteine is inaccessible,

oxidized, or the pocket does

not accommodate the

cyclooctyl ring.

Mass + 159 Da Mono-labeled
Hit. Specific labeling of one

cysteine.

Mass + 318 Da Multi-labeled

Promiscuous. The probe is

reacting non-specifically or the

protein has multiple accessible

cysteines. Titrate probe

concentration down.

Advanced Workflow: Peptide Mapping (Site
Identification)
If Intact MS shows a "Hit," you must validate where the probe attached.

Workflow Diagram
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Figure 2: Bottom-up proteomics workflow to identify the specific residue modified by the probe.

Critical Protocol Nuances
Alkylation Step: In Step 2, you must use a different alkylating agent (e.g., Iodoacetamide) to

cap the remaining cysteines.

Differential Analysis: You are looking for a peptide that appears in the "Probe Treated"

sample with a +159.08 Da shift compared to the "Control" sample (which will have the

+57.02 Da carbamidomethyl shift from Iodoacetamide).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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